![molecular formula C12H8N2 B1213846 Benzo[f]quinoxaline CAS No. 230-33-1](/img/structure/B1213846.png)
Benzo[f]quinoxaline
概要
説明
Benzo[f]quinoxaline is a heterocyclic aromatic organic compound that consists of a fused benzene ring and a quinoxaline ring. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound includes a benzene ring fused to a pyrazine ring, making it a significant compound in the study of heterocyclic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Benzo[f]quinoxaline can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of ortho-diamines with 1,2-diketones.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to achieve high yields and purity, often employing catalysts and controlled temperatures to facilitate the process.
化学反応の分析
Types of Reactions: Benzo[f]quinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as 2-iodoxybenzoic acid (IBX) to form quinoxaline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Reagents like IBX and conditions involving mild temperatures are commonly used.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other derivatives with potential biological and industrial applications.
科学的研究の応用
Neuropharmacological Applications
1.1. AMPA Receptor Antagonism
Benzo[f]quinoxaline derivatives, specifically 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX), have been extensively studied for their ability to act as selective antagonists of the AMPA/kainate subclass of glutamate receptors. Research indicates that NBQX significantly reduces neurological deficits and tissue loss following spinal cord injuries. In a study involving rats subjected to spinal cord contusion, NBQX treatment led to a notable reduction in white matter pathology and glial cell loss, particularly oligodendrocytes, which are vital for myelin integrity .
1.2. Pain Management
The analgesic properties of this compound derivatives have also been investigated. Studies reveal that compounds like NBQX can inhibit pain pathways by blocking AMPA receptors in specific brain regions associated with pain perception. This inhibition has been linked to increased withdrawal thresholds in pain models, suggesting potential therapeutic applications for chronic pain management .
Antiviral Properties
Recent systematic reviews have highlighted the potential of quinoxaline derivatives as antiviral agents. Compounds bearing the quinoxaline moiety have shown promising activity against various viruses, including cytomegalovirus and coxsackievirus B5. For instance, certain this compound derivatives demonstrated significant inhibitory effects on viral replication without exhibiting cytotoxicity to host cells. The structure-activity relationship studies suggest that specific substitutions enhance antiviral efficacy, making these compounds candidates for further development in antiviral therapies .
Table 1: Antiviral Activity of Quinoxaline Derivatives
Compound | HCMV Pol Activity IC50 (nM) | HCMV Pra Activity IC50 (nM) |
---|---|---|
Compound 9 | 620 | 100 |
Compound 10 | 4 | 1 |
Ganciclovir | - | 1300 |
Acyclovir | - | >20,000 |
Foscarnet | 2500 | - |
Anxiolytic Effects
Recent studies have explored the anxiolytic potential of this compound derivatives. In animal models, certain compounds demonstrated significant reductions in anxiety-like behaviors without notable toxicity. For example, specific derivatives increased time spent in illuminated areas during behavioral tests, indicating reduced anxiety levels compared to control groups . This suggests that this compound could be a promising scaffold for developing new anxiolytic medications.
作用機序
The mechanism of action of benzo[f]quinoxaline involves its interaction with various molecular targets and pathways:
類似化合物との比較
Benzo[f]quinoxaline is compared with other similar compounds such as quinoxaline, quinazoline, phthalazine, and cinnoline:
Phthalazine: It has a similar fused ring system but with different nitrogen positioning, affecting its reactivity and uses.
This compound stands out due to its unique structure and diverse applications, making it a valuable compound in various fields of research and industry.
生物活性
Benzo[f]quinoxaline is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound is part of the quinoxaline family, which is known for its various derivatives exhibiting significant biological activities. This compound has been studied extensively for its potential therapeutic applications, particularly in oncology and neurology.
Biological Activities
-
Anticancer Activity
- This compound derivatives have shown promising anticancer properties. For instance, certain derivatives were evaluated against various cancer cell lines, including MCF-7 (breast cancer), Hep G2 (liver cancer), and HCT116 (colon cancer). The most active compounds demonstrated IC50 values as low as 4.4 μM, indicating potent cytotoxic effects against these cell lines .
- The SAR indicates that modifications at specific positions on the quinoxaline nucleus can enhance or diminish activity. For example, electron-donating groups at the aromatic ring improve activity, while electron-withdrawing groups reduce it .
-
Neuroprotective Effects
- A notable derivative, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX), acts as an antagonist of AMPA receptors. It has been shown to reduce neurological deficits and tissue loss following spinal cord injury in animal models. The administration of NBQX significantly mitigated acute white matter pathology and promoted glial cell preservation .
- In studies involving pain models, NBQX demonstrated the ability to inhibit pain-relieving effects by blocking AMPA receptors in the nucleus accumbens, suggesting its role in modulating pain pathways .
-
Antiviral Properties
- Recent research has highlighted the antiviral potential of this compound derivatives. A systematic review indicated that certain polysubstituted quinoxalines exhibited strong inhibitory effects against Epstein-Barr virus (EBV) without cytotoxicity, emphasizing their therapeutic promise in viral infections .
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is closely linked to their chemical structure. Key findings include:
- Positioning of Substituents : The presence and type of substituents at specific positions on the quinoxaline nucleus significantly influence biological activity.
- Electron-Density Effects : Electron-donating groups tend to enhance activity by stabilizing the transition state during receptor binding, while electron-withdrawing groups generally decrease efficacy .
Compound Type | Position | Activity Influence |
---|---|---|
Electron Donors | Various | Increase activity |
Electron Withdrawers | Various | Decrease activity |
Case Studies
- Study on Anticancer Activity : A study evaluated a series of this compound derivatives against multiple cancer cell lines. The results indicated that compounds with specific functional groups exhibited significantly enhanced anticancer activity compared to others .
- Neuroprotection in Spinal Cord Injury : In a controlled experiment with rats subjected to spinal cord injury, treatment with NBQX resulted in reduced tissue damage and improved functional recovery metrics compared to untreated controls .
- Antiviral Efficacy : A series of this compound derivatives were tested for their antiviral properties against EBV, revealing several compounds that outperformed standard antiviral agents without exhibiting cytotoxic effects .
特性
IUPAC Name |
benzo[f]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-11-12(10)14-8-7-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFRAQHYKKPYLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC=CN=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177553 | |
Record name | Benzoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230-33-1 | |
Record name | Benzoquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[f]quinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7UJG79BN9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。